molecular formula C22H18BrCl2N3O4S B11546638 N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide

N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide

Cat. No.: B11546638
M. Wt: 571.3 g/mol
InChI Key: YPAIDJQNIYTIKM-LGJNPRDNSA-N
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Description

N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, halogen substituents, and functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 5-bromo-2-methoxybenzaldehyde and 2,3-dichloroaniline. These intermediates undergo condensation reactions with hydrazine derivatives and benzenesulfonyl chloride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: Halogen substituents on the aromatic rings can be replaced by nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOCH₂CH₃)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted aromatic compounds

Scientific Research Applications

N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **N-({N’-[(E)-(4-Chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide
  • **N-({N’-[(E)-(5-Bromo-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide

Uniqueness

N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide stands out due to its specific combination of substituents and functional groups, which confer unique chemical and biological properties. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H18BrCl2N3O4S

Molecular Weight

571.3 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H18BrCl2N3O4S/c1-32-20-11-10-16(23)12-15(20)13-26-27-21(29)14-28(19-9-5-8-18(24)22(19)25)33(30,31)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,27,29)/b26-13+

InChI Key

YPAIDJQNIYTIKM-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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